

Application Notes and Protocols for OPC-163493

TCA Cycle Activation Assay

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Compound of Interest

Compound Name: OPC-163493

Cat. No.: B12377137

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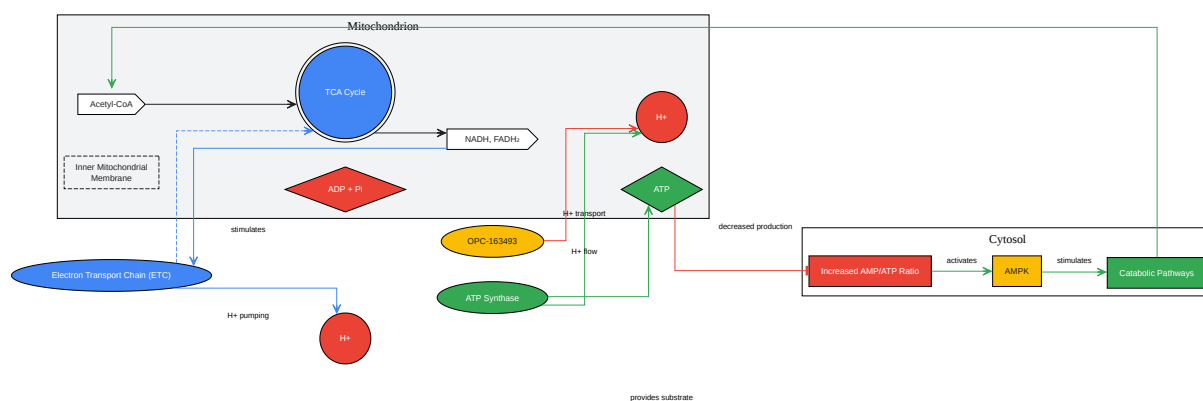
Introduction

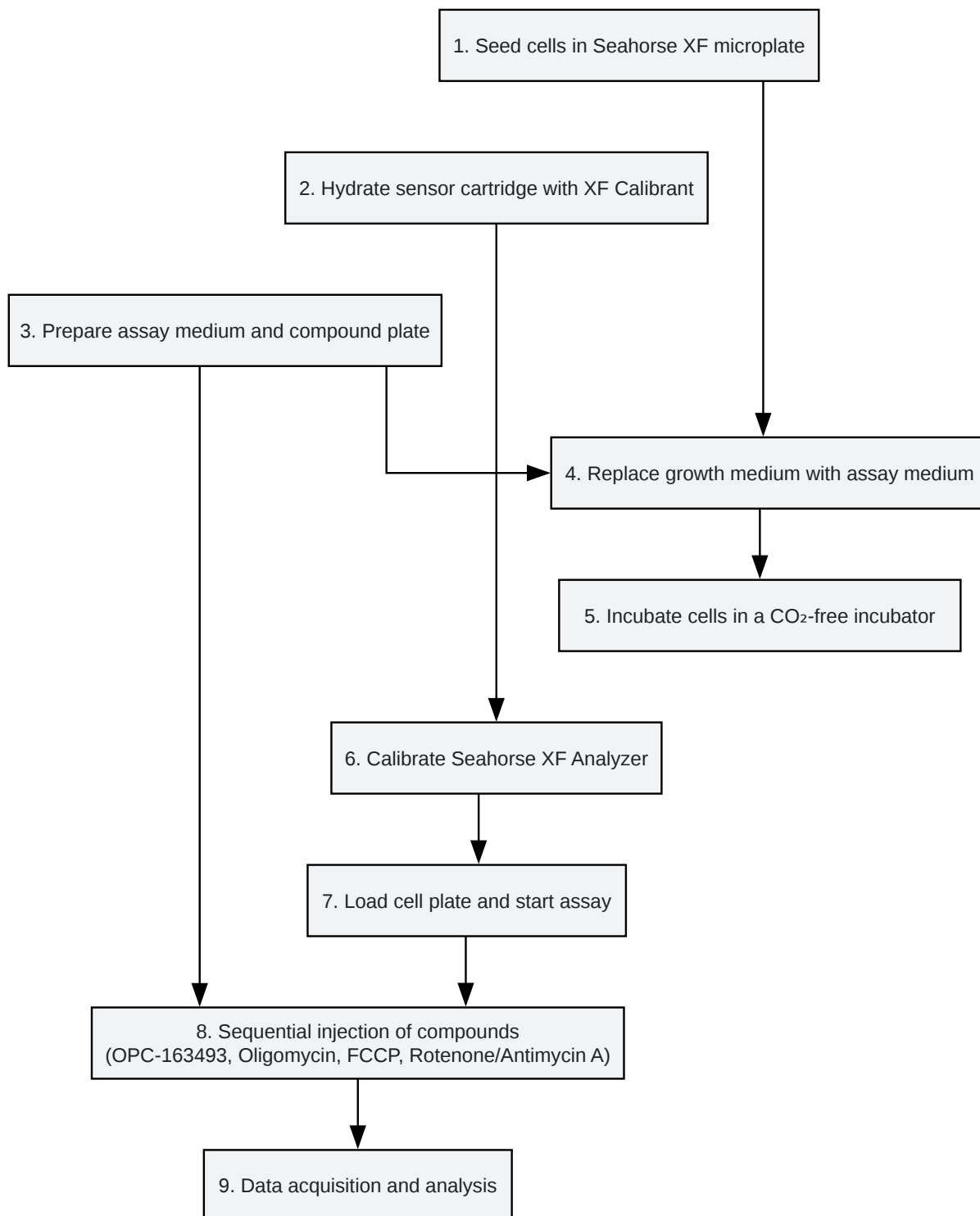
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent.^[1] By selectively dissipating the proton gradient across the inner mitochondrial membrane, **OPC-163493** stimulates the electron transport chain and consequently activates the Tricarboxylic Acid (TCA) cycle to increase the production of reducing equivalents (NADH and FADH₂). This mechanism enhances cellular respiration and substrate oxidation, offering therapeutic potential for metabolic diseases such as diabetes and non-alcoholic fatty liver disease (NAFLD).^[2] These application notes provide detailed protocols for assessing the activation of the TCA cycle by **OPC-163493** in a laboratory setting.

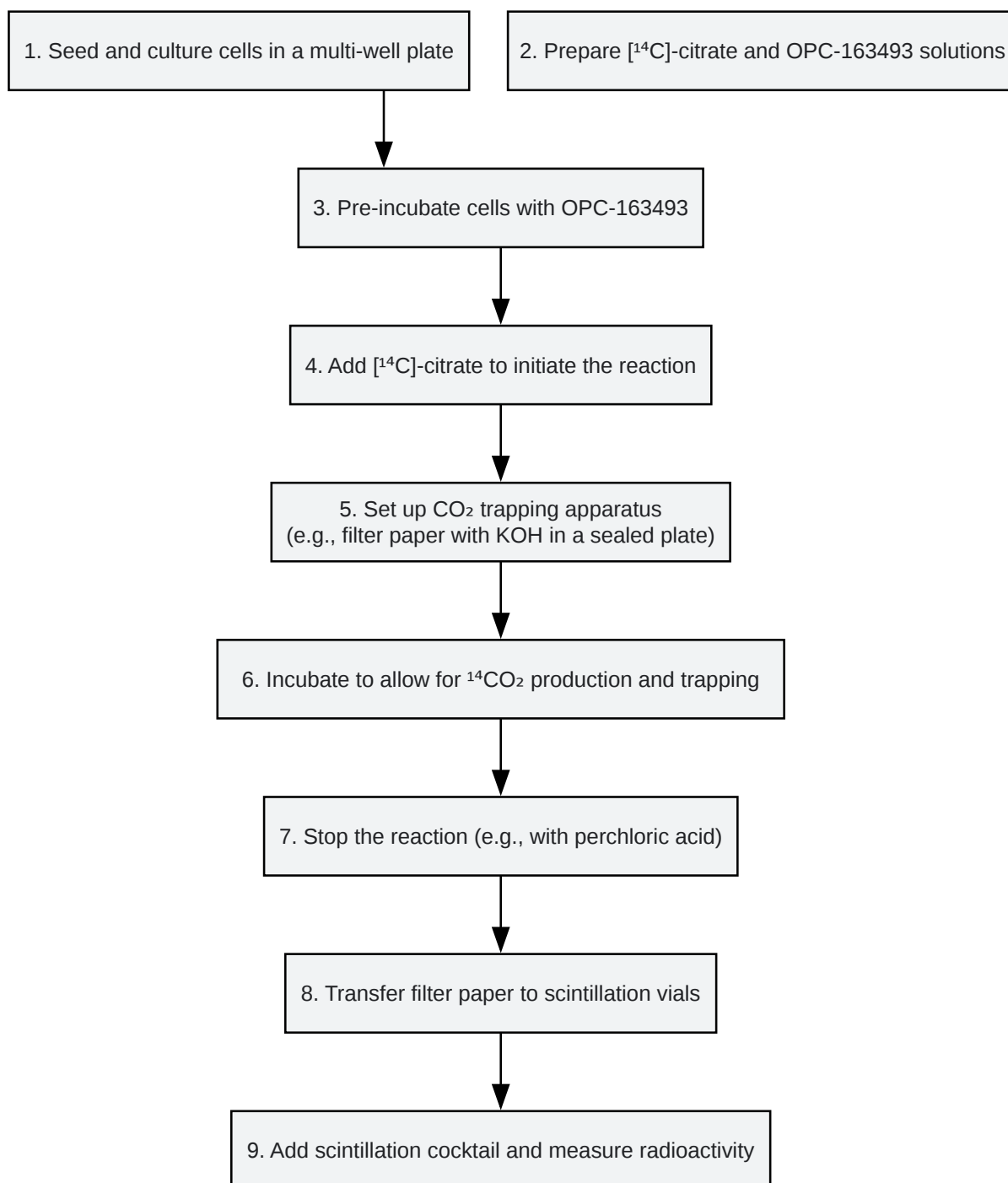
Mechanism of Action: OPC-163493-Induced TCA Cycle Activation

OPC-163493 acts as a protonophore, transporting protons from the mitochondrial intermembrane space back into the matrix, independent of ATP synthase. This uncoupling of oxidative phosphorylation leads to a decrease in the proton motive force. To compensate and attempt to re-establish the proton gradient, the electron transport chain (ETC) activity increases, leading to a higher rate of oxygen consumption. The increased demand for NADH and FADH₂ by the ETC directly stimulates the enzymatic reactions of the TCA cycle to accelerate the oxidation of acetyl-CoA. A key regulator in this process is AMP-activated protein

kinase (AMPK), which is activated by the shift in the cellular AMP/ATP ratio resulting from the uncoupled mitochondrial respiration.^[3] Activated AMPK can further promote catabolic pathways that fuel the TCA cycle.







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References

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- 2. Mitochondrial uncoupling inhibits reductive carboxylation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo analysis of metabolites involved in the TCA cycle and glutamine metabolism associated with cisplatin resistance in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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